Desmethyl Naproxen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

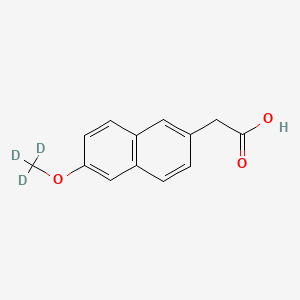

IUPAC Name |

2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJFLPMVEFKEPL-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Desmethyl Naproxen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Desmethyl Naproxen-d3, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic and metabolic pathways.

Introduction

Desmethyl Naproxen, also known as 6-O-desmethylnaproxen (O-DMN), is the primary Phase I metabolite of Naproxen.[1] Its quantification in biological matrices is essential for understanding the pharmacokinetics and metabolism of the parent drug. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they correct for matrix effects and variations in sample processing.[2][3] This guide outlines a robust two-step synthesis to obtain this compound with high isotopic purity.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

O-Demethylation of Naproxen: The methoxy group of Naproxen is cleaved to yield the phenolic intermediate, Desmethyl Naproxen.

-

Deuteromethylation: The hydroxyl group of Desmethyl Naproxen is then methylated using a deuterated methylating agent to introduce the stable isotope label.

A schematic of this synthetic route is presented below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: O-Demethylation of (S)-Naproxen

This procedure outlines the cleavage of the methyl ether in Naproxen to produce the key intermediate, Desmethyl Naproxen.

Materials:

-

(S)-Naproxen

-

Hydrobromic acid (48% in water)

-

Glacial acetic acid

-

Deionized water

-

Heptane

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine (S)-Naproxen, hydrobromic acid, and glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the crude Desmethyl Naproxen in a vacuum oven.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of heptane and ethyl acetate.

-

Combine the fractions containing the pure product, remove the solvent under reduced pressure, and recrystallize from a heptane/ethyl acetate mixture to yield pure Desmethyl Naproxen.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the deuteromethylation of Desmethyl Naproxen using deuterated methyl iodide.

Materials:

-

Desmethyl Naproxen (from Step 1)

-

Deuterated methyl iodide (CD3I)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of Desmethyl Naproxen in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to form the phenoxide salt.

-

Add deuterated methyl iodide (CD3I) to the reaction mixture.

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Step 1: O-Demethylation | Step 2: Deuteromethylation |

| Starting Material | (S)-Naproxen | Desmethyl Naproxen |

| Reagents | HBr, Acetic Acid | K2CO3, CD3I |

| Solvent | - | Acetone or DMF |

| Reaction Time | 5-6 hours | 4-6 hours |

| Reaction Temperature | 105-115 °C | Reflux |

| Typical Yield | 60-70% | 80-95%[4][5] |

| Isotopic Purity | N/A | >98% |

Isotopic Purity Analysis

The isotopic purity of the final this compound product is critical for its use as an internal standard. High-resolution mass spectrometry (HR-MS) is the preferred method for this analysis.

Experimental Protocol for Isotopic Purity Determination:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Acquire full-scan mass spectra in the region of the molecular ion of this compound.

-

Determine the relative intensities of the ion corresponding to the unlabeled Desmethyl Naproxen (M+0) and the deuterated species (M+1, M+2, M+3).

-

Calculate the isotopic purity by dividing the intensity of the M+3 ion by the sum of the intensities of all relevant isotopic peaks.[6][7][8][9]

Metabolic Pathway of Naproxen

Desmethyl Naproxen is a key metabolite in the biotransformation of Naproxen. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of Naproxen.

Naproxen is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C9 and CYP1A2 to form O-Desmethylnaproxen.[1][10] This intermediate then undergoes Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent, sulfation by sulfotransferases (SULTs), to form water-soluble conjugates that are excreted.[1][11]

Experimental Workflow for Pharmacokinetic Studies

This compound is an ideal internal standard for quantifying Naproxen and its metabolites in biological samples during pharmacokinetic studies. The following workflow outlines the typical procedure for sample analysis using LC-MS/MS.

Caption: LC-MS/MS workflow for pharmacokinetic analysis.

Detailed Steps:

-

Sample Collection: Collect plasma samples at various time points after drug administration.

-

Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample.[2][12]

-

Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent like acetonitrile. This step releases the analytes from protein binding.[13][14]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analytes and the internal standard to a clean vial for analysis.

-

LC Separation: Inject the supernatant onto a liquid chromatography system to separate Naproxen, Desmethyl Naproxen, and other potential metabolites from endogenous plasma components.

-

MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analytes and this compound are monitored for highly selective and sensitive quantification.

-

Data Processing: Integrate the peak areas for both the analytes and the internal standard. Calculate the peak area ratio of the analyte to the internal standard.

-

Concentration Determination: Determine the concentration of the analytes in the original plasma samples by comparing their peak area ratios to a standard calibration curve prepared with known concentrations of the unlabeled analytes and a constant concentration of the internal standard.

References

- 1. Sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. mdpi.com [mdpi.com]

- 13. ucd.ie [ucd.ie]

- 14. scispace.com [scispace.com]

Interpreting the Certificate of Analysis for Desmethyl Naproxen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Desmethyl Naproxen-d3. Understanding the data and experimental protocols outlined in a CoA is critical for ensuring the quality, accuracy, and reliability of research and analytical results in drug development. This document will break down the key components of a typical CoA for this compound, detail the experimental methodologies, and provide visual representations of analytical workflows.

Representative Certificate of Analysis Data

The following tables summarize the kind of quantitative data you would expect to find on a Certificate of Analysis for this compound. This data is compiled based on typical specifications for high-purity deuterated standards.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1122399-99-8 (for d3 labeled) |

| Chemical Formula | C₁₃H₉D₃O₃ |

| Molecular Weight | 219.25 g/mol |

| Lot Number | Varies |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO |

Table 2: Quality Control Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | ¹H NMR / Mass Spec | ≥ 99% Deuterium Incorporation | Conforms |

| Identity | ¹H NMR, Mass Spec | Conforms to Structure | Conforms |

| Mass | Mass Spectrometry | Consistent with deuterated structure | Conforms |

| Residual Solvents | ¹H NMR | Per USP <467> | Conforms |

Key Experimental Protocols

The data presented in a Certificate of Analysis is generated through a series of rigorous analytical experiments. The following sections detail the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This technique is used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method is commonly used.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the molecule has strong absorbance, such as 230 nm.

-

Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent and injected into the HPLC system. The area of the resulting peak is compared to the total area of all peaks in the chromatogram to determine the chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the level of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., Methanol-d4, DMSO-d6).

-

¹H NMR: The absence or significant reduction of a proton signal at the site of deuteration (the methyl group in this case) compared to the unlabeled Desmethyl Naproxen standard confirms the isotopic labeling. The integration of the remaining proton signals should be consistent with the rest of the molecular structure.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterium nucleus at the labeled position provides direct evidence of deuteration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and isotopic distribution.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed.

-

Data Interpretation: The molecular ion peak should correspond to the molecular weight of this compound (219.25 g/mol ). The isotopic pattern of the molecular ion cluster is analyzed to confirm the presence and enrichment of the three deuterium atoms. The absence of a significant peak at the molecular weight of the unlabeled compound (216.22 g/mol ) further confirms high isotopic purity.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Chemical structure and site of deuteration.

The Definitive Guide to Desmethyl Naproxen-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the critical role of Desmethyl Naproxen-d3 in modern drug metabolism and pharmacokinetic (DMPK) studies. This document elucidates the metabolic pathways of Naproxen, details the quantitative analysis of its primary metabolite, and underscores the indispensable function of its deuterated isotopologue, this compound, as an internal standard in bioanalytical assays.

Introduction: The Significance of Metabolite Analysis and Isotopic Labeling in DMPK

Drug Metabolism and Pharmacokinetics (DMPK) is a cornerstone of drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. A thorough understanding of a drug's metabolic fate is paramount for assessing its efficacy and safety. Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the liver, primarily to 6-O-desmethylnaproxen.[1][2][3] The quantification of both the parent drug and its metabolites is crucial for a complete pharmacokinetic profile.

To achieve accurate and reliable quantification in complex biological matrices, stable isotope-labeled internal standards are the gold standard in bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] this compound, a deuterated analog of the major metabolite of Naproxen, serves this purpose by mimicking the physicochemical properties of the analyte while being distinguishable by its mass. This minimizes variability during sample preparation and analysis, leading to highly precise and accurate data.

Naproxen Metabolism: The Journey to Desmethyl Naproxen

Naproxen undergoes extensive hepatic metabolism. The primary metabolic pathway is O-demethylation to form 6-O-desmethylnaproxen. This reaction is principally catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[3] Both Naproxen and Desmethyl Naproxen can be further metabolized through conjugation with glucuronic acid.[3][5]

Below is a diagram illustrating the metabolic pathway of Naproxen.

Metabolic pathway of Naproxen.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Naproxen and its metabolite, Desmethyl Naproxen, as reported in human studies. These values are essential for building pharmacokinetic models and understanding the drug's disposition.

Table 1: Pharmacokinetic Parameters of Naproxen and Desmethyl Naproxen in Humans

| Parameter | Naproxen | Desmethyl Naproxen | Reference |

| Tmax (h) | 0.17 (0.13–1.95) | - | [1] |

| Cmax (µg/mL) | 4.6 ± 2.5 | - | [1] |

| t1/2 (h) | 24.7 ± 6.4 | - | [5] |

| Urinary Excretion (% of dose) | < 1% | < 1% | [1][5] |

| Plasma Protein Binding (%) | 98% | 100% | [5] |

Values are presented as mean ± standard deviation or median (interquartile range) as available in the cited literature.

Table 2: Urinary Excretion of Naproxen and its Metabolites (% of Dose)

| Metabolite | Percentage of Dose | Reference |

| Naproxen | < 1 | [5] |

| O-desmethylnaproxen | < 1 | [5] |

| Naproxen acyl glucuronide | 50.8 ± 7.32 | [5] |

| Naproxen isoglucuronide | 6.5 ± 2.0 | [5] |

| O-desmethylnaproxen acyl glucuronide | 14.3 ± 3.4 | [5] |

| O-desmethylnaproxen isoglucuronide | 5.5 ± 1.3 | [5] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of DMPK studies. The following sections provide comprehensive protocols for key experiments involving this compound.

Bioanalytical Method for Quantification of Naproxen and Desmethyl Naproxen in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Naproxen and Desmethyl Naproxen in human plasma, utilizing this compound as an internal standard.

4.1.1. Materials and Reagents

-

Naproxen reference standard

-

Desmethyl Naproxen reference standard

-

This compound (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.1.2. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4.1.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Naproxen: m/z 229.1 → 185.1Desmethyl Naproxen: m/z 215.1 → 171.1this compound: m/z 218.1 → 174.1 |

Note: The specific gradient and MRM transitions should be optimized for the instrument used.

In Vitro Metabolism of Naproxen using Human Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of Naproxen to Desmethyl Naproxen using human liver microsomes.

4.2.1. Materials and Reagents

-

Naproxen

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

This compound (for analytical internal standard)

4.2.2. Incubation Procedure

-

Prepare a stock solution of Naproxen in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add Naproxen to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Analyze the supernatant for the presence of Desmethyl Naproxen using the LC-MS/MS method described in section 4.1.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in DMPK studies involving this compound.

Bioanalytical Workflow for a Pharmacokinetic Study

Bioanalytical workflow for a pharmacokinetic study.

Role of this compound as an Internal Standard

Role of this compound as an internal standard.

Conclusion

This compound is an invaluable tool in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of Naproxen's primary metabolite, Desmethyl Naproxen. This, in turn, allows for a comprehensive understanding of Naproxen's pharmacokinetic profile, which is essential for its safe and effective clinical use. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and scientists engaged in the DMPK studies of Naproxen and other xenobiotics.

References

- 1. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. ClinPGx [clinpgx.org]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethyl Naproxen-d3 in Biological Matrices

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desmethyl Naproxen, the primary metabolite of Naproxen, using its stable isotope-labeled internal standard, Desmethyl Naproxen-d3. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings. The protocol includes a detailed sample preparation procedure, optimized liquid chromatography and mass spectrometry parameters, and comprehensive validation data presented in accordance with regulatory guidelines.

Introduction

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily through O-demethylation to form 6-O-desmethylnaproxen.[1] Accurate quantification of this major metabolite is crucial for understanding the pharmacokinetic profile of naproxen. LC-MS/MS offers unparalleled sensitivity and specificity for bioanalytical applications. This method utilizes a stable isotope-labeled internal standard (SIL-IS), this compound, which is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and corrects for matrix effects and variability in sample processing and instrument response.

Metabolic Pathway of Naproxen

Naproxen is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2, to its primary active metabolite, 6-O-desmethylnaproxen.[1][2] Both naproxen and its desmethyl metabolite can then be further conjugated with glucuronic acid before excretion.[1]

Caption: Metabolic conversion of Naproxen to 6-O-desmethylnaproxen.

Experimental Protocols

This protocol is adapted from a validated method for the quantification of desmethylnaproxen in biological fluids.[3]

Materials and Reagents

-

Desmethyl Naproxen standard (Sigma-Aldrich or equivalent)

-

This compound internal standard (MedChemExpress or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethyl Naproxen and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Desmethyl Naproxen stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

-

Acidify the sample by adding 200 µL of 0.5 M HCl and vortex for 10 seconds.

-

Add 1.5 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | C18 reverse-phase column (e.g., Shim-Pack XR-ODS, 2.0 x 75 mm, 2.2 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 70% B |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

| Run Time | 5 minutes[3] |

Mass Spectrometry (MS)

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Source Gas 1 | 70 psig |

| Ion Source Gas 2 | 70 psig |

| Curtain Gas | 40 psig |

| IonSpray Voltage | -4500 V |

| Source Temperature | 550°C |

| Collision Gas | Argon |

| Declustering Potential | Optimized by compound infusion |

| Collision Energy | Optimized by compound infusion |

Experimental Workflow

References

- 1. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: Sample Preparation Techniques for Desmethyl Naproxen-d3 in Plasma

Introduction

Desmethyl Naproxen is the primary active metabolite of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Desmethyl Naproxen-d3 is the deuterated stable isotope-labeled internal standard used for the quantitative bioanalysis of Desmethyl Naproxen in biological matrices such as plasma. Accurate and reliable quantification of drug metabolites is crucial in pharmacokinetic and toxicokinetic studies during drug development. This document provides an overview and detailed protocols for the most common sample preparation techniques used to extract this compound from plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation method is critical for removing interfering matrix components, such as proteins and phospholipids, and for concentrating the analyte of interest. The three primary techniques discussed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements.

Overview of Sample Preparation Techniques

1. Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. It involves the addition of an organic solvent, typically acetonitrile, to the plasma, which denatures and precipitates the proteins.[1] After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

-

Advantages: Simple, fast, and cost-effective. Suitable for high-throughput screening.

-

Disadvantages: Less clean extracts compared to LLE and SPE, which can lead to significant matrix effects and ion suppression in the mass spectrometer. The sample is also diluted.[2]

2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] For acidic drugs like Naproxen and its metabolites, the plasma sample is often acidified to neutralize the analyte, making it more soluble in an organic extraction solvent like ethyl acetate.[4][5]

-

Advantages: Provides cleaner extracts than PPT, reducing matrix effects. It offers the potential for analyte concentration.

-

Disadvantages: Can be more time-consuming and labor-intensive than PPT. It also uses larger volumes of organic solvents.

3. Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6] The analyte is retained on a solid sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.

-

Advantages: Produces the cleanest extracts with the highest recovery and concentration factors. It is highly selective and can be automated.

-

Disadvantages: Generally more expensive and complex to develop compared to PPT and LLE.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques for Naproxen and its metabolites in plasma. While specific data for this compound is limited, the data for Naproxen provides a strong indication of expected performance.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction |

| Recovery | >93%[7] | 91.0% - 98.9% | ~92%[8] |

| Precision (%RSD) | <15% | <4.84% | Not specified |

| Accuracy (%RE) | Within ±15% | <3.67% | Not specified |

| Matrix Effect | Can be significant | Moderate | Minimal |

| Throughput | High | Moderate | High (with automation) |

Experimental Protocols and Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for the extraction of this compound from plasma, suitable for high-throughput analysis.

Materials and Reagents:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (HPLC grade)[9]

-

Microcentrifuge tubes or 96-well plates[1]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins (a 3:1 ratio of solvent to plasma).[1]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or well of a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject a portion of the supernatant directly into the LC-MS/MS system.

-

If evaporated, reconstitute the residue in 100 µL of the mobile phase.

Caption: Workflow for Protein Precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample extract compared to protein precipitation by utilizing the partitioning of this compound into an organic solvent.

Materials and Reagents:

-

Human plasma

-

This compound internal standard solution

-

Phosphoric acid or Hydrochloric acid (e.g., 1 M HCl) to acidify the sample[4]

-

Ethyl acetate (HPLC grade)[4]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 50 µL of 1 M HCl to acidify the plasma. Vortex for 30 seconds.[4]

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.

-

Centrifuge the sample at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase SPE cartridge to provide a highly purified and concentrated sample, minimizing matrix effects for sensitive analyses.

Materials and Reagents:

-

Human plasma

-

This compound internal standard solution

-

Reversed-phase SPE cartridges (e.g., C18)

-

Phosphoric acid (to pre-treat plasma)

-

Methanol (HPLC grade) for conditioning and elution

-

Deionized water

-

SPE manifold (vacuum or positive pressure)

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Pipette 500 µL of plasma into a tube.

-

Add 25 µL of the this compound internal standard.

-

Add 500 µL of 4% phosphoric acid and vortex to mix. This step helps to release the drug from plasma proteins.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).[6]

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.[6]

-

Wash with 1 mL of 5% methanol in water to remove less hydrophobic interferences.

-

Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.

-

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the this compound with 1 mL of methanol or ethyl acetate into the collection tube.[6]

-

-

Final Steps:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Caption: Workflow for Solid-Phase Extraction.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of naproxen and its desmethyl metabolite in human plasma or serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results | PLOS One [journals.plos.org]

- 6. nyc.gov [nyc.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction Protocol for Desmethyl Naproxen-d3 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Naproxen is the primary metabolite of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] Accurate quantification of Desmethyl Naproxen in biological matrices is crucial for pharmacokinetic and metabolic studies. Desmethyl Naproxen-d3 is a stable isotope-labeled internal standard used for the quantification of Desmethyl Naproxen to correct for matrix effects and variability in sample processing. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, intended for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of Desmethyl Naproxen is presented in Table 1. Understanding these properties is essential for developing a robust SPE method.

Table 1: Physicochemical Properties of Desmethyl Naproxen

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [3][4] |

| Molecular Weight | 216.23 g/mol | [3] |

| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)propanoic acid | [3] |

| logP | 2.36 | [5] |

| pKa (Strongest Acidic) | -1.8 | [5] |

| Polar Surface Area | 100.9 Ų | [5] |

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of Naproxen and its metabolites from biological fluids.[6] It utilizes a reversed-phase C18 SPE cartridge.

Materials:

-

Human plasma samples

-

This compound standard

-

SPE Cartridges: C18, 100 mg/1 mL (or similar)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Phosphoric acid (85%)

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

100 mM Phosphate buffer (pH 3.0)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 1 mL of plasma, add the appropriate amount of this compound internal standard solution.

-

Acidify the plasma sample by adding 100 µL of 2% phosphoric acid in deionized water. Vortex for 30 seconds. Acidification helps in the retention of acidic analytes like Desmethyl Naproxen on the reversed-phase sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the SPE manifold.

-

Condition the cartridges by passing 2 mL of methanol through the sorbent.

-

Equilibrate the cartridges by passing 2 mL of deionized water.

-

Finally, equilibrate with 1 mL of 100 mM phosphate buffer (pH 3.0). Do not allow the cartridge to dry out before loading the sample.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to achieve a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 3.0) to remove polar interferences.

-

Wash the cartridge with 1 mL of deionized water to remove any remaining buffer salts.

-

Dry the cartridge under a high vacuum or positive pressure for 5-10 minutes to remove excess water.

-

-

Elution:

-

Place collection tubes in the SPE manifold rack.

-

Elute the this compound from the cartridge with 1 mL of acetonitrile. A second elution with another 1 mL of acetonitrile can be performed to ensure complete recovery.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

-

Quantitative Data Summary

Table 2: Key Parameters for Method Validation

| Parameter | Description | Acceptance Criteria |

| Recovery | The percentage of the analyte recovered from the matrix after the extraction process. | Typically >80% with acceptable precision. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[8] | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. |

| Process Efficiency | The overall efficiency of the entire analytical method, combining extraction recovery and matrix effects. | Should be consistent and reproducible. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Dependent on the sensitivity of the LC-MS/MS instrument and the required analytical range. |

LC-MS/MS Analysis

The final analysis of the extracted this compound is typically performed using LC-MS/MS. A C18 column is commonly used for chromatographic separation.[9][10] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection. The exact MRM transitions for this compound would need to be determined by direct infusion of a standard solution.

Diagrams

Caption: Experimental workflow for the solid-phase extraction of this compound.

Caption: Logical relationship of components in the reversed-phase SPE process.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Desmethylnaproxen | C13H12O3 | CID 162920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. nyc.gov [nyc.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. eijppr.com [eijppr.com]

- 9. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

Application Notes and Protocols for Bioequivalence Studies of Naproxen Formulations Utilizing Desmethyl Naproxen-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Naproxen formulations, with a specific focus on the use of Desmethyl Naproxen-d3 as an internal standard for quantitative analysis.

Introduction

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) available in various formulations. To ensure therapeutic equivalence between a generic and a reference listed drug, regulatory agencies require bioequivalence studies. These studies are essential to demonstrate that the generic formulation results in a comparable rate and extent of absorption of the active pharmaceutical ingredient. Accurate and robust bioanalytical methods are the cornerstone of successful BE studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for minimizing analytical variability and ensuring the reliability of pharmacokinetic data.

Bioanalytical Method: Quantitative Analysis of Naproxen and Desmethyl Naproxen in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of naproxen and its major metabolite, O-desmethylnaproxen, in human plasma. This compound is employed as the internal standard (IS) to ensure accuracy and precision.

Experimental Protocol: Sample Preparation

-

Plasma Collection : Collect human blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Plasma Separation : Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage : Store the plasma samples at -80°C until analysis.

-

Protein Precipitation :

-

To 100 µL of thawed plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue with 100 µL of the mobile phase.

-

Injection : Inject a 5-10 µL aliquot into the LC-MS/MS system.

Experimental Protocol: LC-MS/MS Conditions

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate : 0.3-0.5 mL/min.

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Naproxen | 229.1 | 185.1 |

| O-Desmethylnaproxen | 215.1 | 171.1 |

| This compound (IS) | 218.1 | 174.1 |

Note: The exact m/z values for this compound should be confirmed based on the certificate of analysis of the reference standard. The product ion is inferred based on the fragmentation of the non-deuterated analog.

Bioequivalence Study Design and Pharmacokinetic Analysis

A typical bioequivalence study for a naproxen formulation is a randomized, single-dose, two-period, two-sequence, crossover study under fasting conditions.[1][2] For extended-release formulations, a study under fed conditions is also recommended.[2]

Experimental Protocol: Clinical Phase

-

Subject Recruitment : Enroll a sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers.

-

Randomization : Randomly assign subjects to receive either the test or reference naproxen formulation in the first period.

-

Dosing : Administer a single oral dose of the assigned formulation with a standardized volume of water after an overnight fast.

-

Blood Sampling : Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Washout Period : A washout period of at least 7-14 days should separate the two treatment periods.

-

Crossover : In the second period, subjects receive the alternate formulation.

-

Sample Processing : Process blood samples to obtain plasma as described in section 1.1.

Data Presentation: Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for naproxen from the plasma concentration-time data for each subject:

-

Cmax : Maximum observed plasma concentration.

-

AUC0-t : The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-inf : The area under the plasma concentration-time curve from time zero to infinity.

-

Tmax : The time to reach Cmax.

-

t1/2 : The elimination half-life.

Table 1: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Two 550 mg Naproxen Sodium Tablets [3]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (µg/mL) | 76.55 ± 12.34 | 75.92 ± 11.89 |

| AUC0-72h (µg·h/mL) | 936.11 ± 156.78 | 969.77 ± 165.43 |

| AUC0-inf (µg·h/mL) | 977.03 ± 162.34 | 1013.72 ± 171.21 |

| Tmax (h) | 3.0 (median) | 2.0 (median) |

| t1/2 (h) | 15.11 ± 0.11 | 15.11 ± 0.40 |

Table 2: Statistical Comparison of Pharmacokinetic Parameters for Bioequivalence Assessment [3]

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 100.37 | 95.90 - 105.05 |

| AUC0-t | 96.46 | 94.30 - 98.66 |

| AUC0-inf | 96.33 | 94.03 - 98.69 |

For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Metabolic Pathway of Naproxen

Caption: Metabolic pathway of Naproxen.

Experimental Workflow for Bioequivalence Study

Caption: Bioequivalence study workflow.

Logical Relationship of Bioanalytical Method

Caption: Bioanalytical method logic.

References

High-Resolution Mass Spectrometry for the Quantitative Analysis of Desmethyl Naproxen-d3

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Desmethyl Naproxen-d3 in a biological matrix using high-resolution mass spectrometry (HRMS). Desmethyl Naproxen is the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in bioanalytical studies. This document provides a detailed experimental protocol for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with expected performance characteristics.

Introduction

Naproxen is extensively metabolized in the liver to 6-O-desmethylnaproxen.[1] Accurate and reliable quantification of its metabolites is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays as they co-elute with the analyte of interest and compensate for matrix effects and variability in sample processing. High-resolution mass spectrometry offers significant advantages for such analyses, including high selectivity and mass accuracy, which aids in confident identification and quantification, reducing the potential for isobaric interferences. This application note outlines a comprehensive workflow for the analysis of this compound, providing researchers with a starting point for method development and validation.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from plasma or serum samples.

-

To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a non-deuterated analog or a different stable isotope-labeled version of Desmethyl Naproxen if this compound is the analyte).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from potential matrix interferences.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm) is suitable for this application.[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: 8 minutes

High-Resolution Mass Spectrometry

An Orbitrap-based or Time-of-Flight (TOF) mass spectrometer is recommended for this analysis to achieve high mass accuracy and resolution.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 350°C

-

Sheath Gas Flow: 40 arbitrary units

-

Auxiliary Gas Flow: 10 arbitrary units

-

Full Scan Resolution: > 70,000

-

Scan Range: m/z 100-500

-

Target Ion: this compound [M-H]⁻ at m/z 218.0965 (calculated exact mass). The monoisotopic mass of the non-deuterated form is 216.0786 g/mol .[3] The deuterated form, with three deuterium atoms replacing three hydrogen atoms on the methyl group, has a calculated exact mass that is higher. The molecular weight of this compound is approximately 219.25 g/mol .[1]

-

Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) can be used for confirmation. For quantitative analysis, a targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) approach is recommended for enhanced sensitivity and specificity.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined during method validation.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Rationale for using HRMS for this compound.

Conclusion

The described method provides a reliable and sensitive approach for the quantitative analysis of this compound using high-resolution mass spectrometry. The combination of a simple sample preparation protocol, efficient chromatographic separation, and the high selectivity of HRMS allows for accurate and precise quantification in complex biological matrices. This application note serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical and preclinical studies involving Naproxen. Method validation according to regulatory guidelines is recommended before implementation for routine analysis.

References

Application Notes and Protocols: Desmethyl Naproxen-d3 in Pediatric Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is utilized in pediatric populations for its analgesic and antipyretic properties, particularly in the management of conditions like juvenile idiopathic arthritis.[1][2][3] Understanding the pharmacokinetic profile of naproxen and its primary metabolite, 6-O-desmethylnaproxen, in children is crucial for optimizing dosing regimens and ensuring safety and efficacy.[4][5][6][7][8][9][10] Stable isotope-labeled internal standards are essential for accurate bioanalysis in pharmacokinetic studies.[11][12][13] Desmethyl Naproxen-d3, a deuterated analog of the main metabolite of naproxen, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the unlabeled analyte, ensuring reliable quantification in complex biological matrices.[14]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pediatric pharmacokinetic research of naproxen.

Applications of this compound

The primary application of this compound in pediatric pharmacokinetic research is as an internal standard (IS) for the quantification of its non-labeled counterpart, desmethyl naproxen, in biological samples such as plasma, serum, and urine.[15][16] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, offering several advantages:

-

Minimizes variability: It compensates for variations in sample preparation, extraction efficiency, and instrument response.

-

Enhances accuracy and precision: Co-elution with the analyte of interest in chromatographic systems allows for more accurate and precise quantification.

-

Improves sensitivity: It aids in the reliable detection and quantification of low-level metabolites.

By accurately measuring the concentration of desmethyl naproxen, researchers can gain critical insights into the metabolism and excretion of naproxen in children, contributing to a better understanding of the drug's overall pharmacokinetic profile in this vulnerable population.[4][5][6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of naproxen and its metabolite in children, derived from published literature. These values can serve as a reference for designing and interpreting pediatric pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Naproxen in Children

| Parameter | Value | Age Range | Condition | Reference |

| Elimination Half-Life (t½) | Similar to adults | 5-16 years | Rheumatic disorders | [1][17] |

| Mean Elimination Rate Constant (Ke) | 0.064 h⁻¹ | 6-13 years | Febrile | [4][5][6] |

| Mean Elimination Rate Constant (Ke) | 0.051 h⁻¹ | 6-13 years | Postoperative pain | [4][5][6] |

| Time to Maximum Concentration (Tmax) | ~2-4 hours | 8-14 years | Postoperative pain | [18] |

| Apparent Volume of Distribution (VDss/F) | Not age-related over the studied range | 8-14 years | Postoperative pain | [18] |

| Apparent Clearance (CL/F) | Not age-related over the studied range | 8-14 years | Postoperative pain | [18] |

Table 2: Metabolism and Excretion of Naproxen in Children

| Parameter | Finding | Age Range | Reference |

| Urinary Excretion of Naproxen | 71% of total drug recovered in urine | 6-13 years | [4][5][6] |

| Urinary Excretion of Desmethyl Naproxen | 29% of total drug recovered in urine | 6-13 years | [4][5][6] |

| Conjugation of Naproxen | 60% excreted as conjugates | 6-13 years | [4][5][6] |

| Conjugation of Desmethyl Naproxen | 63% excreted as conjugates | 6-13 years | [4][5][6] |

Experimental Protocols

Protocol 1: Pediatric Pharmacokinetic Study Design

This protocol outlines a typical design for a pediatric pharmacokinetic study of orally administered naproxen.

References

- 1. droracle.ai [droracle.ai]

- 2. A 6-month, multicenter, open-label study of fixed dose naproxen/esomeprazole in adolescent patients with juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of naproxen in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. Pharmacokinetic studies in children: recommendations for practice and research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 9. adc.bmj.com [adc.bmj.com]

- 10. Paediatric pharmacokinetics: key considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metsol.com [metsol.com]

- 12. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurisotop.com [eurisotop.com]

- 14. rac O-Desmethyl Naproxen-d3 | LGC Standards [lgcstandards.com]

- 15. Determination of naproxen and its desmethyl metabolite in human plasma or serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naproxen absorption in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the pharmacokinetics of naproxen tablets and suspension in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Matrix effects in the analysis of Desmethyl Naproxen-d3 in synovial fluid

Topic: Matrix Effects in the Analysis of Desmethyl Naproxen-d3 in Synovial Fluid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of drug metabolites in biological matrices is a critical aspect of pharmacokinetic and pharmacodynamic studies. Synovial fluid, the viscous fluid found in the cavities of synovial joints, presents a unique and challenging matrix for bioanalysis due to its complex composition. This application note details the challenges and mitigation strategies for matrix effects encountered during the LC-MS/MS analysis of this compound, an isotopically labeled internal standard for its parent drug, Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).

Synovial fluid is an ultrafiltrate of blood plasma, but it is enriched with components secreted by synoviocytes and chondrocytes, such as hyaluronic acid and lubricin.[1][2][3] These molecules, along with proteins, phospholipids, and various ions, contribute to the high viscosity and complex nature of the fluid, which can significantly impact the accuracy and precision of analytical methods.[4][5] Matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby compromising the reliability of quantitative results.[6]

This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound in synovial fluid, with a focus on evaluating and minimizing matrix effects. The use of a stable isotope-labeled internal standard like this compound is a key strategy to compensate for these effects.

Experimental Protocols

Synovial Fluid Sample Preparation

Due to the high viscosity of synovial fluid, a dilution and protein precipitation step is recommended. This protocol is adapted from methodologies for the analysis of other NSAIDs in synovial fluid.[7]

Materials:

-

Human synovial fluid (blank)

-

This compound reference standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Thawing: Thaw frozen synovial fluid samples at room temperature.

-

Dilution: To reduce viscosity, dilute the synovial fluid threefold with deionized water. For example, mix 50 µL of synovial fluid with 100 µL of deionized water.[7]

-

Internal Standard Spiking: Spike the diluted synovial fluid with the working solution of this compound to achieve the desired final concentration.

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile (e.g., 450 µL for the 150 µL diluted sample) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Optimization of these parameters is recommended for specific instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transition | To be determined by infusion of this compound standard |

Data Presentation: Matrix Effect Evaluation

A quantitative assessment of matrix effects is crucial for method validation. This is typically performed by comparing the analyte response in the presence and absence of the matrix.[6] The matrix factor (MF) is calculated as follows:

MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in neat solution)

An IS-normalized MF is also calculated to assess the effectiveness of the internal standard in compensating for matrix effects:

IS-Normalized MF = (MF of analyte) / (MF of IS)

The coefficient of variation (CV%) of the IS-normalized MF across at least six different lots of synovial fluid should be ≤15%.

Table 1: Hypothetical Matrix Effect Data for this compound in Synovial Fluid

| Lot ID | Analyte Peak Area (Post-Spiked) | Analyte Peak Area (Neat) | Matrix Factor (Analyte) | IS Peak Area (Post-Spiked) | IS Peak Area (Neat) | Matrix Factor (IS) | IS-Normalized Matrix Factor |

| SF-01 | 185,000 | 200,000 | 0.925 | 190,000 | 205,000 | 0.927 | 0.998 |

| SF-02 | 178,000 | 200,000 | 0.890 | 182,000 | 205,000 | 0.888 | 1.002 |

| SF-03 | 192,000 | 200,000 | 0.960 | 198,000 | 205,000 | 0.966 | 0.994 |

| SF-04 | 181,000 | 200,000 | 0.905 | 185,000 | 205,000 | 0.902 | 1.003 |

| SF-05 | 188,000 | 200,000 | 0.940 | 194,000 | 205,000 | 0.946 | 0.994 |

| SF-06 | 175,000 | 200,000 | 0.875 | 179,000 | 205,000 | 0.873 | 1.002 |

| Mean | 0.916 | 0.917 | 0.999 | ||||

| SD | 0.032 | 0.035 | 0.004 | ||||

| CV% | 3.5% | 3.8% | 0.4% |

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound in synovial fluid.

Matrix Effects in ESI-MS

Caption: The impact of matrix components on analyte ionization in ESI-MS.

Conclusion

The analysis of this compound in synovial fluid is susceptible to matrix effects due to the complex and viscous nature of the biological sample. A robust analytical method requires careful sample preparation to remove interfering substances, primarily proteins and high molecular weight polymers like hyaluronic acid. The use of a stable isotope-labeled internal standard is crucial for compensating for inevitable matrix-induced variations in ionization. The protocols and evaluation methods described in this application note provide a framework for developing and validating a reliable LC-MS/MS assay for the quantification of this compound in synovial fluid, ensuring accurate and precise results for pharmacokinetic and clinical studies. It is imperative that the method is fully validated according to regulatory guidelines before its application to study samples.

References

- 1. Synovial fluid - Wikipedia [en.wikipedia.org]

- 2. Synovial Fluid Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synovial Fluid: Structure, Composition & Function Explained [vedantu.com]

- 4. Joint Fluid Interpretation: Joint Fluid Interpretation [emedicine.medscape.com]

- 5. A model of synovial fluid lubricant composition in normal and injured joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Troubleshooting poor peak shape for Desmethyl Naproxen-d3 in HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with Desmethyl Naproxen-d3 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

This compound is the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, with deuterium atoms incorporated for use as an internal standard in pharmacokinetic and bioanalytical studies. A symmetrical, sharp peak (good peak shape) is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate integration, reduced sensitivity, and compromised data quality.

Q2: What are the typical causes of poor peak shape for this compound?

Poor peak shape for acidic compounds like this compound in reversed-phase HPLC is often due to:

-

Inappropriate mobile phase pH: The pH of the mobile phase relative to the analyte's pKa is critical.

-

Secondary interactions: Interactions between the analyte and residual silanol groups on the silica-based column packing material.

-

Column overload: Injecting too much sample mass or volume.

-

Incompatible sample solvent: The solvent in which the sample is dissolved can affect the peak shape.

-

Column degradation: Loss of stationary phase or contamination of the column.

-

System issues: Extra-column dead volume or detector settings.

Q3: What is the pKa of Desmethyl Naproxen and how does it influence the mobile phase pH?

The predicted pKa of Desmethyl Naproxen is approximately 4.34. For acidic compounds, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units below the pKa to ensure the analyte is in its neutral, un-ionized form.[1] This minimizes secondary interactions with the stationary phase and improves peak shape. For Desmethyl Naproxen, a mobile phase pH between 2.5 and 3.0 is a good starting point.

Q4: Does the deuterium labeling in this compound affect its chromatography?

Yes, deuterium labeling can have a slight effect on the chromatography. Deuterated compounds may have slightly weaker hydrophobic interactions with the stationary phase compared to their non-deuterated counterparts. This can sometimes result in a slightly earlier elution time in reversed-phase HPLC. However, this effect is usually small and should not be the primary cause of significant peak shape issues.

Troubleshooting Guide

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Caption: A flowchart for troubleshooting peak fronting of this compound.

| Potential Cause | Recommended Action | Expected Outcome |

| Sample Overload (Concentration) | Dilute the sample. | Symmetrical peak shape. |